![molecular formula C12H13N3O3 B2623640 Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate CAS No. 159216-53-2](/img/structure/B2623640.png)
Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate typically involves the reaction of ethyl glycinate hydrochloride with 4-cyanophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes steps such as purification through recrystallization or chromatography to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In proteomics research for studying protein interactions and functions.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(4-nitrophenyl)carbamoyl]amino}acetate
- Ethyl 2-{[(4-methoxyphenyl)carbamoyl]amino}acetate
- Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}acetate
Uniqueness
Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific research applications where these properties are advantageous .
Biological Activity
Overview
Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate is a synthetic compound with notable applications in both organic chemistry and biological research. This compound has garnered attention for its potential biological activities, particularly in the fields of proteomics and medicinal chemistry.
- IUPAC Name : Ethyl 2-[(4-cyanophenyl)carbamoylamino]acetate
- Molecular Formula : C12H13N3O3
- Molecular Weight : 247.25 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate biochemical pathways involved in cellular signaling, metabolic regulation, and gene expression. Its unique structural features, particularly the cyano group, contribute to its reactivity and potential interactions within biological systems.
Biological Activities
- Antiviral Activity : this compound has been explored for its antiviral properties, particularly against HIV-1. Studies suggest that derivatives of this compound exhibit significant inhibitory effects on viral replication, indicating its potential as a lead compound for antiviral drug development .
- Proteomics Research : The compound is utilized in proteomics to study protein interactions and functions. Its biochemical properties allow it to act as a probe in various assays aimed at understanding protein dynamics within cells .
- Synthesis of Bioactive Compounds : As a versatile building block in organic synthesis, this compound serves as a precursor for developing other bioactive molecules, enhancing its relevance in pharmaceutical chemistry .
Case Study 1: Antiviral Efficacy
A study examining the antiviral efficacy of this compound derivatives demonstrated that certain modifications to the structure significantly enhanced activity against HIV-1. The most potent derivative achieved an EC50 value of approximately 5 μM, showcasing its potential as a therapeutic agent .
Case Study 2: Proteomic Applications
In proteomic studies, the use of this compound facilitated the identification of novel protein interactions. The compound's ability to form stable complexes with target proteins allowed researchers to map interaction networks crucial for understanding disease mechanisms .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Antiviral Activity | Unique Features |
---|---|---|---|
Ethyl 2-{[(4-nitrophenyl)carbamoyl]amino}acetate | C12H13N3O3 | Moderate | Nitro group substitution |
Ethyl 2-{[(4-methoxyphenyl)carbamoyl]amino}acetate | C12H13N3O3 | Low | Methoxy group affecting electronic properties |
Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}acetate | C12H13N3O3 | High | Chlorine substituent enhancing reactivity |
Properties
IUPAC Name |
ethyl 2-[(4-cyanophenyl)carbamoylamino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-11(16)8-14-12(17)15-10-5-3-9(7-13)4-6-10/h3-6H,2,8H2,1H3,(H2,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTKKPRUJDXJOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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